An In-depth Technical Guide to Tetraphen-7-yl Acetate: Structure, Synthesis, and Characterization
An In-depth Technical Guide to Tetraphen-7-yl Acetate: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tetraphen-7-yl acetate, a derivative of the polycyclic aromatic hydrocarbon, benzo[a]anthracene. Due to the scarcity of direct literature on this specific acetate ester, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust resource for research and development.
Deciphering the Core Structure: From "Tetraphen" to Benzo[a]anthracene
The nomenclature "Tetraphen-7-yl acetate" points to a specific chemical entity derived from a parent polycyclic aromatic hydrocarbon. "Tetraphen" is a trivial name for benzo[a]anthracene , a fused four-ring aromatic system with the chemical formula C₁₈H₁₂.[1][2] The numbering of the carbon atoms in the benzo[a]anthracene skeleton is standardized, and the "7-yl" designation indicates that the acetate functional group is attached to carbon atom 7.
Therefore, the definitive chemical structure of Tetraphen-7-yl acetate is benzo[a]anthracen-7-yl acetate .
Caption: 2D structure of benzo[a]anthracen-7-yl acetate.
Physicochemical Properties: Insights from the Parent Aromatic System
| Property | Value for Benzo[a]anthracene | Expected Influence of Acetate Group |
| Molecular Formula | C₁₈H₁₂ | C₂₀H₁₄O₂ |
| Molar Mass | 228.29 g/mol [1] | 286.32 g/mol |
| Appearance | White to yellow crystalline solid | Likely a crystalline solid |
| Melting Point | 158-163 °C[3] | Expected to be in a similar range, potentially lower |
| Boiling Point | 438 °C[1] | Expected to be high, with decomposition |
| Solubility | Insoluble in water; soluble in organic solvents[4][5] | Similar solubility profile expected |
| UV-Vis Absorption | Exhibits characteristic aromatic absorbance | The acetate group may cause minor shifts ( batochromic or hypsochromic) in the absorption maxima. |
| Fluorescence | Greenish-yellow fluorescence[5] | The acetate group may modulate the fluorescence quantum yield and lifetime. |
Synthesis of Tetraphen-7-yl Acetate: A Proposed Experimental Protocol
The synthesis of Tetraphen-7-yl acetate can be logically approached via a two-step process: the synthesis of the precursor, 7-hydroxybenzo[a]anthracene, followed by its esterification.
Caption: Proposed synthetic workflow for Tetraphen-7-yl acetate.
Part 1: Synthesis of 7-Hydroxybenzo[a]anthracene
The introduction of a hydroxyl group at the 7-position of benzo[a]anthracene is a critical step. While various methods exist for the hydroxylation of polycyclic aromatic hydrocarbons, a plausible route involves electrophilic substitution followed by functional group transformation.
Step-by-Step Protocol:
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Friedel-Crafts Acylation:
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Dissolve benzo[a]anthracene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide).
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Cool the solution in an ice bath.
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Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
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Slowly add an acylating agent (e.g., acetyl chloride) to the stirred solution. The acylation is expected to occur preferentially at the most reactive meso-position (C7).
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After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
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Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extract the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-acetylbenzo[a]anthracene.
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-
Baeyer-Villiger Oxidation:
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Dissolve the 7-acetylbenzo[a]anthracene in a suitable solvent (e.g., chloroform or dichloromethane).
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Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a portion-wise manner while maintaining the temperature.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a solution of sodium bisulfite to destroy excess peroxy acid, followed by sodium bicarbonate solution and brine.
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Dry the organic layer and concentrate to obtain the crude 7-acetoxybenzo[a]anthracene.
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Hydrolyze the resulting ester with a base (e.g., sodium hydroxide in methanol/water) to yield 7-hydroxybenzo[a]anthracene.
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Purify the product by column chromatography or recrystallization.
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Part 2: Esterification to Tetraphen-7-yl Acetate
This is a standard esterification reaction.
Step-by-Step Protocol:
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Acetylation:
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Dissolve the purified 7-hydroxybenzo[a]anthracene in a suitable solvent, such as pyridine or dichloromethane containing a base (e.g., triethylamine).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dilute copper sulfate solution (if pyridine was used), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Tetraphen-7-yl acetate.
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Spectroscopic and Analytical Characterization
The identity and purity of the synthesized Tetraphen-7-yl acetate should be confirmed by a suite of analytical techniques. Below are the expected spectroscopic signatures:
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¹H NMR (Proton Nuclear Magnetic Resonance):
-
The aromatic region will show a complex pattern of multiplets corresponding to the 11 protons of the benzo[a]anthracene core.
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A characteristic singlet for the methyl protons of the acetate group is expected to appear in the upfield region, typically around δ 2.0-2.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the 18 carbons of the benzo[a]anthracene skeleton.
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A signal for the carbonyl carbon of the ester group is expected around δ 168-172 ppm.
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A signal for the methyl carbon of the acetate group will appear in the upfield region, typically around δ 20-25 ppm.
-
-
IR (Infrared) Spectroscopy:
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Characteristic C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹.
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A strong C=O stretching band for the ester carbonyl group is expected in the range of 1760-1735 cm⁻¹.
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C-O stretching bands for the ester linkage will be present in the region of 1300-1000 cm⁻¹.
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Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
-
MS (Mass Spectrometry):
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The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₂₀H₁₄O₂ (286.10 g/mol ).
-
A prominent fragment ion corresponding to the loss of the acetyl group (M - 43) or ketene (M - 42) is expected.
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Applications and Safety Considerations
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Potential Applications:
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Research Chemical: As a derivative of a well-known polycyclic aromatic hydrocarbon, Tetraphen-7-yl acetate can serve as a standard for analytical method development.
-
Material Science: The fluorescent properties of the benzo[a]anthracene core suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), although this would require further investigation.
-
Biological Probe: Functionalized PAHs are sometimes explored as fluorescent probes in biological systems.
-
-
Safety and Handling:
-
Benzo[a]anthracene is classified as a substance suspected of causing genetic defects and cancer. It is also very toxic to aquatic life with long-lasting effects.
-
It is reasonable to assume that Tetraphen-7-yl acetate possesses similar toxicological properties.
-
Therefore, this compound should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
All waste materials should be disposed of as hazardous chemical waste in accordance with institutional and governmental regulations.
-
References
-
PubChem. (n.d.). BENZ(a)ANTHRACEN-7-ACETIC ACID, METHYL ESTER. Retrieved from [Link]
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Wikipedia. (2023, October 27). Benz[a]anthracene. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Benzo(a)anthracene. Retrieved from [Link]
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PubChem. (n.d.). BENZ(a)ANTHRACENE. Retrieved from [Link]
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Journal of the Chemical Society, Chemical Communications. (1983). An expeditious synthesis of benz[a]anthracene and some of its oxygenated derivatives. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2021). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]
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MDPI. (2022). 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one. Retrieved from [Link]
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Public Services and Procurement Canada. (2019). Fact sheet: Benzo anthracene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Hydroxy-7H-benzo[c]fluoren-7-ones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 14-Aryl-14H-7-thiadibenzo[a,j]anthracene. Retrieved from [Link]
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R Discovery. (1975). Benzanthracene derivatives via the Stobbe condensation. Synthesis of 3,9-dihydroxybenz[a]anthracene. Retrieved from [Link]
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RSC Publishing. (1974). A synthesis of 4,5,6,6a,6b,7,8,12b-octahydrobenzo[j]fluoranthene. Retrieved from [Link]
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OEHHA. (2010). 7-Methylbenz(a)anthracene. Retrieved from [Link]
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US EPA. (1990). Benz[a]anthracene (CASRN 56-55-3). Retrieved from [Link]
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